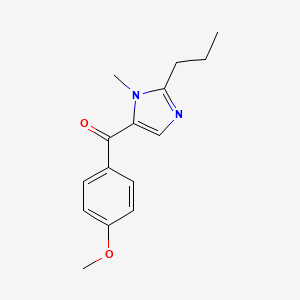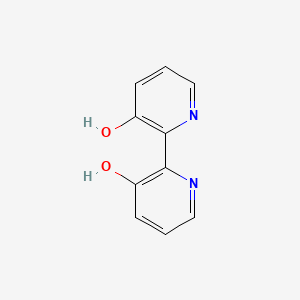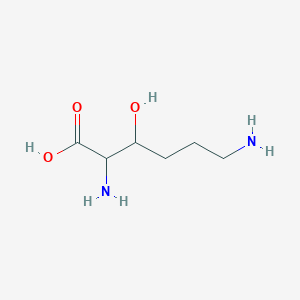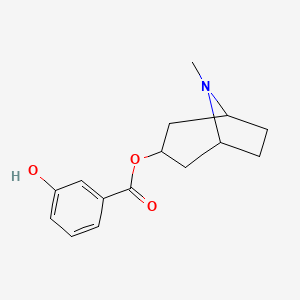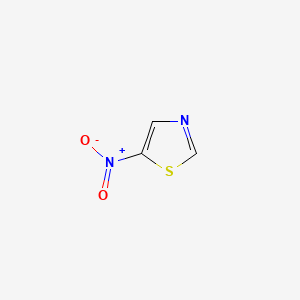
5-Nitrothiazol
Übersicht
Beschreibung
5-Nitrothiazole is a heterocyclic compound containing a thiazole ring with a nitro group at the fifth position. This compound is known for its significant biological activities, particularly its antiparasitic and antimicrobial properties . The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
5-Nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antiparasitic and antimicrobial activities.
Medicine: Potential use in developing drugs for treating parasitic infections and bacterial diseases.
Wirkmechanismus
Mode of Action
The mode of action of 5-Nitrothiazole involves the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also disrupts the DNA of susceptible bacteria and inhibits the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 5-Nitrothiazole are primarily those involved in energy metabolism and DNA synthesis. By inhibiting the PFOR cycle, 5-Nitrothiazole disrupts the energy metabolism of anaerobic microbes . Additionally, by interfering with DNA synthesis, it prevents the replication of susceptible bacteria .
Pharmacokinetics
Related compounds such as nitazoxanide have been found to be well-absorbed orally and widely distributed throughout the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of 5-Nitrothiazole.
Result of Action
The result of the action of 5-Nitrothiazole is the death of the targeted microbes. By disrupting energy metabolism and inhibiting DNA synthesis, 5-Nitrothiazole causes the death of anaerobic microbes and susceptible bacteria .
Action Environment
The efficacy and stability of 5-Nitrothiazole can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of 5-Nitrothiazole, as it primarily targets anaerobic microbes . Additionally, the pH of the environment can also influence the stability and activity of 5-Nitrothiazole
Biochemische Analyse
Biochemical Properties
5-Nitrothiazole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with type I nitroreductase enzymes in Trypanosoma brucei, leading to the generation of cytotoxic nitrile metabolites . This interaction is pivotal for its antiparasitic activity, as the reduction of the nitro group is essential for its bioactivation. Additionally, 5-Nitrothiazole exhibits growth-inhibitory properties against various pathogenic strains, demonstrating its potential as a broad-spectrum antimicrobial agent .
Cellular Effects
5-Nitrothiazole exerts significant effects on various cell types and cellular processes. In Trypanosoma brucei, it inhibits cell growth by inducing oxidative stress and DNA damage . The compound’s interaction with nitroreductase enzymes leads to the production of reactive oxygen species (ROS), which disrupts cellular metabolism and induces apoptosis. Furthermore, 5-Nitrothiazole has been shown to affect gene expression and cell signaling pathways, particularly those involved in stress response and DNA repair mechanisms .
Molecular Mechanism
The molecular mechanism of 5-Nitrothiazole involves its reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that cause cellular damage . These intermediates can bind to DNA and proteins, resulting in the inhibition of essential cellular functions. The compound’s ability to generate ROS further amplifies its cytotoxic effects, making it a potent antimicrobial and antiparasitic agent . Additionally, 5-Nitrothiazole has been shown to inhibit specific enzymes involved in DNA replication and repair, contributing to its overall efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrothiazole have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 5-Nitrothiazole can maintain its antimicrobial activity for extended periods, although its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that prolonged exposure to 5-Nitrothiazole can lead to adaptive responses in cells, including the upregulation of detoxification pathways and stress response genes .
Dosage Effects in Animal Models
The effects of 5-Nitrothiazole vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and antiparasitic activity with minimal cytotoxicity . At higher doses, 5-Nitrothiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant adverse effects. Studies have also shown that the compound’s pharmacokinetics and bioavailability can influence its dosage-dependent effects .
Metabolic Pathways
5-Nitrothiazole is involved in several metabolic pathways, primarily through its reduction by nitroreductase enzymes . This reduction process generates reactive intermediates that can interact with various biomolecules, leading to the compound’s antimicrobial and antiparasitic effects. Additionally, 5-Nitrothiazole can influence metabolic flux and metabolite levels by disrupting key enzymatic reactions and cellular processes . The compound’s metabolism is also affected by the presence of cofactors and other interacting enzymes .
Transport and Distribution
Within cells and tissues, 5-Nitrothiazole is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Studies have shown that 5-Nitrothiazole can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its cytotoxic effects . The compound’s distribution is also influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Nitrothiazole plays a critical role in its activity and function. The compound has been observed to localize in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, 5-Nitrothiazole can target the nucleus, leading to DNA damage and inhibition of DNA replication and repair . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Nitrothiazole can be synthesized through several methods. One common approach involves the nitration of thiazole derivatives. For instance, 2-amino-5-nitrothiazole can be prepared by diazotizing 2-amino-5-nitrothiazole in the presence of sodium nitrite and sulfuric acid . Another method involves the reaction of 2-mercaptothiazole with nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of 5-Nitrothiazole typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Reduction: Amino derivatives of thiazole.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
5-Nitroimidazole: Another nitro-containing heterocycle with similar antimicrobial properties.
2-Amino-5-nitrothiazole: A derivative with enhanced biological activity.
Uniqueness: 5-Nitrothiazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activities. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJCRUFSIVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337299 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-46-9 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


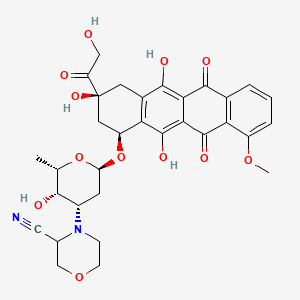
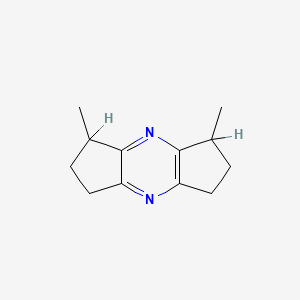
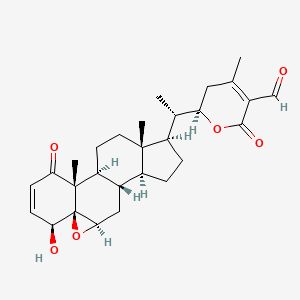

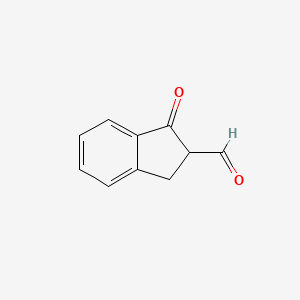
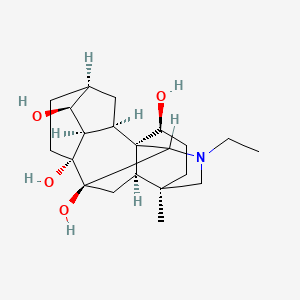
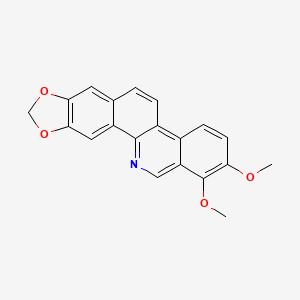
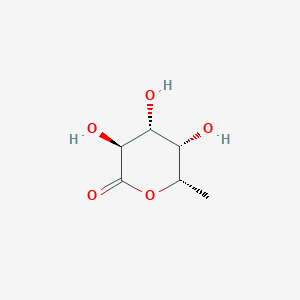
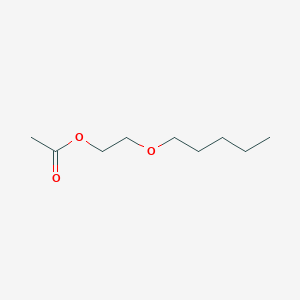
![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)
